

Pharmacological Profile of CVT-2738: An In-depth Technical Guide

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Compound of Interest

Compound Name: CVT-2738

Cat. No.: B1669354

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Executive Summary

CVT-2738, also known as RS-94287, is a principal metabolite of the anti-anginal drug Ranolazine.[1][2][3] Emerging from the metabolic pathway of a well-characterized therapeutic agent, **CVT-2738** has demonstrated notable pharmacological activity, specifically a protective effect against myocardial ischemia. This document provides a comprehensive overview of the known pharmacological profile of **CVT-2738**, drawing from available preclinical data. Due to the limited public availability of in-depth studies on **CVT-2738**, this guide also extensively references the established mechanisms of its parent compound, Ranolazine, to infer potential pathways and activities. The information is presented to serve as a foundational resource for researchers and professionals in drug development.

Introduction to CVT-2738

CVT-2738 is an orally active metabolite of Ranolazine, a drug approved for the treatment of chronic angina.[1][4] Ranolazine's primary mechanisms of action are the inhibition of the late inward sodium current (INa) and the partial inhibition of fatty acid oxidation (pFOX) in cardiomyocytes.[5][6][7] As a metabolite, **CVT-2738** shares a structural relationship with Ranolazine and has been shown to possess anti-ischemic properties.[8][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **CVT-2738** is provided in the table below.

Property	Value
Alternate Names	RS-94287
Molecular Formula	C ₁₄ H ₂₁ N ₃ O
CAS Number	5294-61-1
Parent Compound	Ranolazine

Pharmacological Activity

The primary pharmacological activity of **CVT-2738** identified in the literature is its protective effect against myocardial ischemia.

Anti-Myocardial Ischemia Activity

Preclinical studies have shown that **CVT-2738** can protect against myocardial ischemia induced by isoprenaline in mice.^{[8][9]} In a comparative study with other Ranolazine metabolites, **CVT-2738** was identified as the most potent in exerting this protective effect, although it was found to be less potent than the parent compound, Ranolazine.^{[8][9]}

Table 1: Summary of In-Vivo Anti-ischemic Effects of **CVT-2738**

Experimental Model	Key Findings	Reference
Isoprenaline-induced myocardial ischemia in mice	CVT-2738 exhibited a protective effect. It was the most potent among the tested metabolites of Ranolazine.	^{[8][9]}

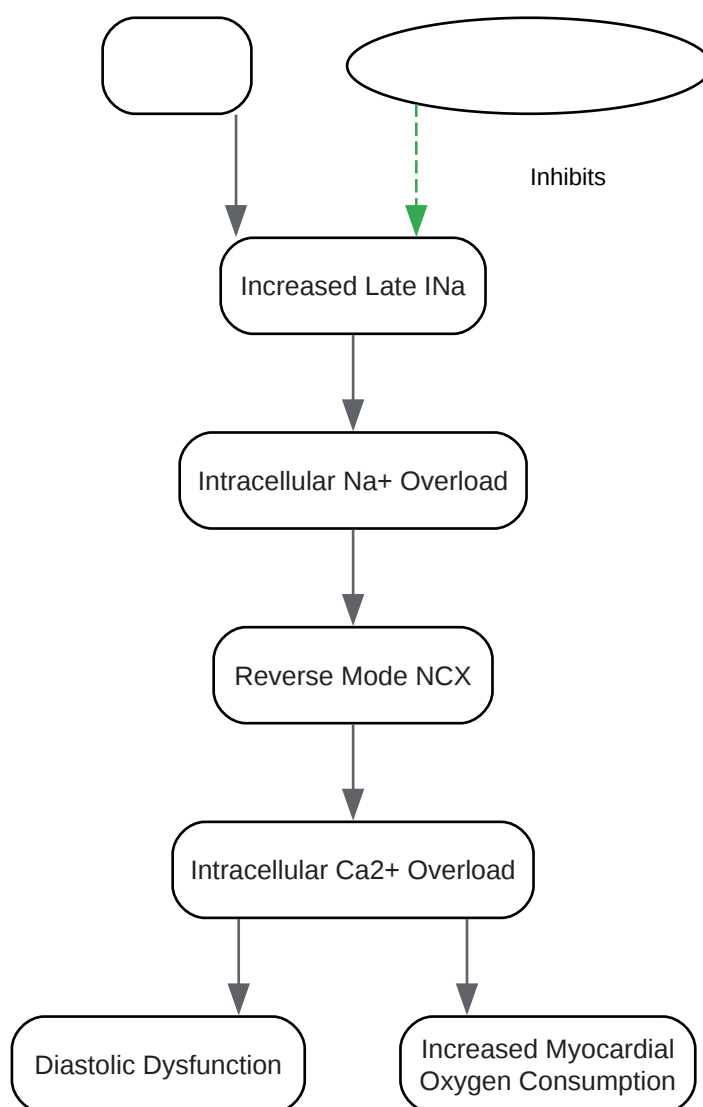
Postulated Mechanisms of Action

Given that **CVT-2738** is a metabolite of Ranolazine and shares its anti-ischemic properties, it is highly probable that its mechanism of action involves similar molecular pathways. The two

primary mechanisms of Ranolazine are detailed below as the likely basis for **CVT-2738**'s activity.

Inhibition of the Late Sodium Current (Late I_{Na})

Under ischemic conditions, the late inward sodium current (Late I_{Na}) is enhanced in cardiomyocytes. This leads to an increase in intracellular sodium concentration, which in turn reverses the action of the sodium-calcium exchanger (NCX), causing an influx of calcium. This calcium overload leads to diastolic dysfunction and increased myocardial oxygen consumption. Ranolazine's inhibition of the Late I_{Na} is a key mechanism for its anti-anginal effects.[5][6][10]

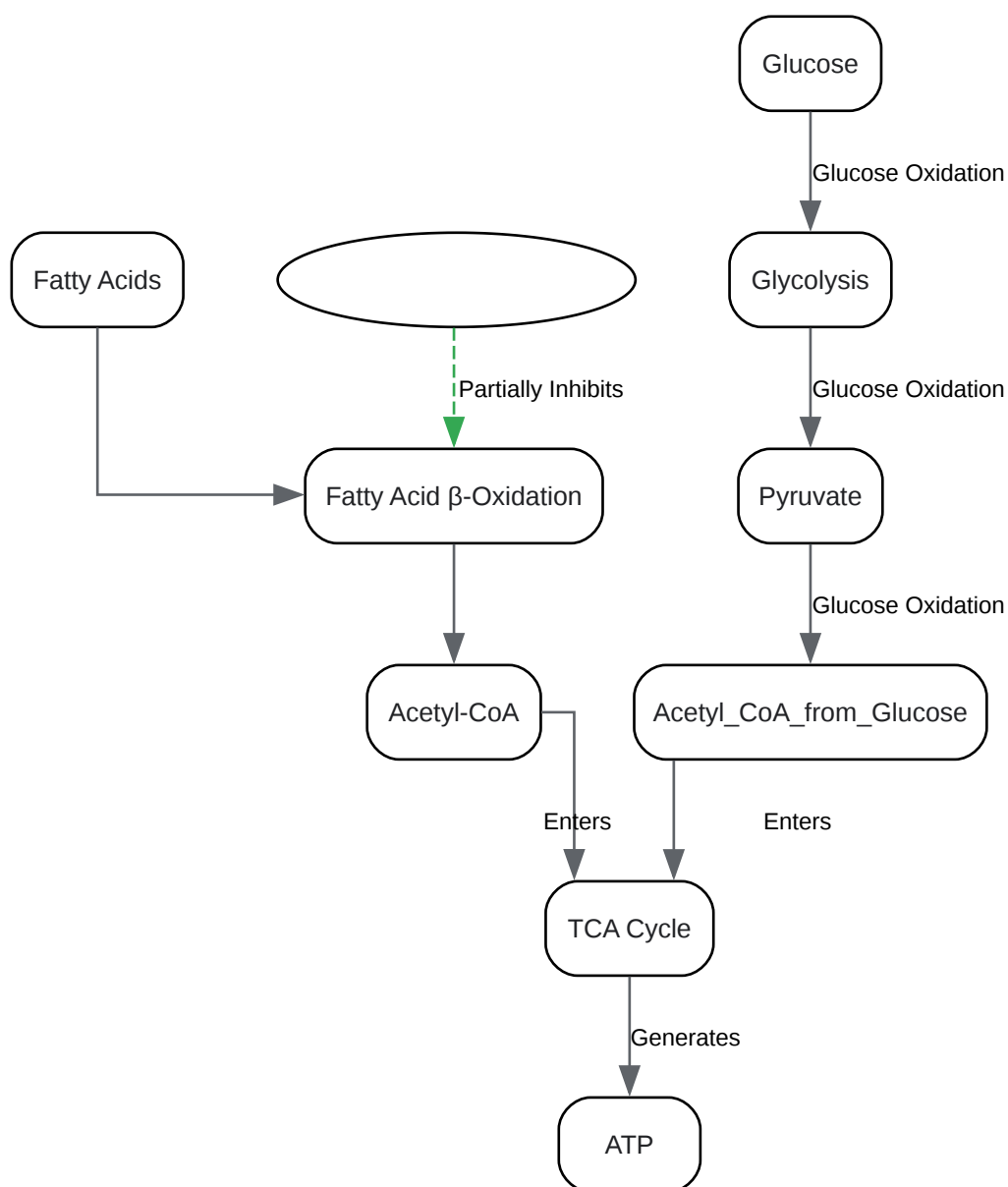


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Postulated Signaling Pathway of **CVT-2738** via Late I_{Na} Inhibition.

Partial Inhibition of Fatty Acid Oxidation (pFOX)

Ranolazine also acts as a partial inhibitor of fatty acid β -oxidation.[7] By partially inhibiting this metabolic pathway, it shifts the myocardial energy metabolism towards glucose oxidation, which is a more oxygen-efficient process. This metabolic modulation is particularly beneficial during ischemia when oxygen supply is limited.[11]



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Postulated Metabolic Pathway of **CVT-2738** via pFOX Inhibition.

Experimental Protocols

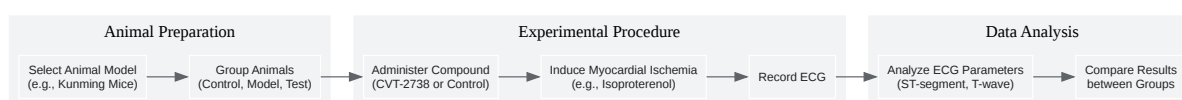
While the specific, detailed experimental protocols for the studies on **CVT-2738** are not publicly available, this section outlines the standard methodologies that would be employed to assess its anti-ischemic properties.

In-Vivo Model of Myocardial Ischemia

Objective: To evaluate the protective effect of a test compound against myocardial ischemia in a live animal model.

Protocol:

- **Animal Model:** Male Kunming mice are typically used.
- **Grouping:** Animals are divided into several groups: a control group, a model group (ischemia-induced), a positive control group (e.g., Ranolazine), and one or more test groups (**CVT-2738** at different doses).
- **Drug Administration:** The test compound, positive control, or vehicle is administered to the respective groups, typically via oral gavage or intraperitoneal injection.
- **Induction of Ischemia:** Myocardial ischemia is induced by subcutaneous injection of isoproterenol hydrochloride.
- **Data Collection:** Electrocardiograms (ECG) are recorded at baseline and at various time points after the induction of ischemia. Parameters such as ST-segment elevation and T-wave changes are monitored.
- **Analysis:** The ECG data is analyzed to assess the extent of myocardial injury and the protective effect of the test compound compared to the control and model groups.



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Workflow for In-Vivo Myocardial Ischemia Model.

Future Directions

The existing data on **CVT-2738**, while promising, is limited. To fully elucidate its pharmacological profile and therapeutic potential, further research is warranted in the following areas:

- **Quantitative In-Vitro Assays:** Determination of IC₅₀ values for the inhibition of the late sodium current and fatty acid oxidation enzymes.
- **Receptor Binding Studies:** Assessment of binding affinities to various ion channels and receptors to identify potential off-target effects.
- **Pharmacokinetic Studies:** Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of **CVT-2738**.
- **Head-to-Head Potency Comparison:** A comprehensive study directly comparing the potency and efficacy of **CVT-2738** with Ranolazine across multiple preclinical models.
- **Safety Pharmacology:** Evaluation of the potential cardiovascular and other organ system liabilities.

Conclusion

CVT-2738 is a pharmacologically active metabolite of Ranolazine with demonstrated anti-ischemic properties. Its mechanism of action is likely to be similar to that of its parent compound, involving the inhibition of the late sodium current and partial inhibition of fatty acid oxidation. While current data provides a strong rationale for its potential as a therapeutic agent, further in-depth studies are necessary to fully characterize its pharmacological profile and establish its clinical viability. This guide serves as a comprehensive summary of the currently available information and a roadmap for future research endeavors.

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References

- 1. CVT-2738 - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. SmallMolecules.com | CVT-2738 (10 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 6. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
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